2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)aceticacid
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Overview
Description
2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group and a hydroxythiazole moiety, making it a unique and potentially bioactive molecule .
Preparation Methods
The synthesis of 2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid typically involves the reaction of 4-chlorophenylacetic acid with thioamide derivatives under specific conditions. One common method includes the use of dichloromethane as a solvent and triethylamine as a base. The reaction is carried out at room temperature, followed by purification through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are of interest in medicinal chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for biological studies.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, leading to the inhibition of certain biological pathways. For example, it may interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . This mechanism is similar to that of other thiazole-based drugs.
Comparison with Similar Compounds
2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
These compounds share the thiazole core but differ in their substituents and specific biological activities, highlighting the unique properties of 2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid.
Properties
Molecular Formula |
C11H8ClNO3S |
---|---|
Molecular Weight |
269.70 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C11H8ClNO3S/c12-7-3-1-6(2-4-7)11-13-10(16)8(17-11)5-9(14)15/h1-4,16H,5H2,(H,14,15) |
InChI Key |
ZQSLNBCRHCSZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)CC(=O)O)O)Cl |
Origin of Product |
United States |
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